molecular formula C18H14ClN3O3 B5986744 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide

4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide

Cat. No.: B5986744
M. Wt: 355.8 g/mol
InChI Key: LHYPUEODUAQJSJ-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-methylquinoline, which is then chlorinated to form 2-chloro-6-methylquinoline. This intermediate undergoes a nucleophilic substitution reaction with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a nitro group and a quinoline moiety makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-8-13(14-4-2-3-5-16(14)21-11)10-20-18(23)12-6-7-15(19)17(9-12)22(24)25/h2-9H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYPUEODUAQJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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